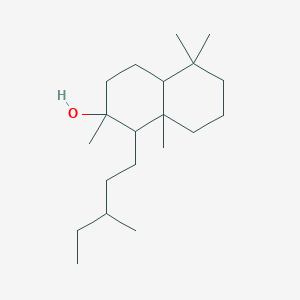
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- is an organic compound with the molecular formula C20H36O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the naphthalene ring system. This compound is known for its unique structural features, including multiple methyl groups and a decahydro configuration, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 2-naphthol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions are carefully controlled to ensure complete hydrogenation and to achieve the desired decahydro configuration.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, meeting the demands of various applications.
化学反応の分析
Types of Reactions
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated hydrocarbons.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s unique structure enables it to interact with enzymes and receptors, influencing biological processes and pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol, decahydro-α,α,4a-trimethyl-8-methylene-: Similar in structure but with different functional groups and molecular weight.
1-Naphthalenepropanol, α-ethenyldecahydro-2-hydroxy-α,2,5,5,8a-: Shares the decahydro configuration but differs in the side chain and functional groups.
Uniqueness
2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methylpentyl)- is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
10267-20-6 |
|---|---|
分子式 |
C20H38O |
分子量 |
294.5 g/mol |
IUPAC名 |
2,5,5,8a-tetramethyl-1-(3-methylpentyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h15-17,21H,7-14H2,1-6H3 |
InChIキー |
UQDPYDBZTVMJKL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















